N-(2,2-diethoxyethyl)-N'-[(2-methoxy-3-pyridinyl)carbonyl]urea
Overview
Description
N-(2,2-diethoxyethyl)-N'-[(2-methoxy-3-pyridinyl)carbonyl]urea, also known as DEPMPC, is an organophosphorus compound that has become increasingly popular in scientific research due to its unique properties. DEPMPC is a colorless, odorless, and water-soluble compound that has been used in various laboratory experiments, including those related to biochemistry, physiology, and cell biology. The compound has been found to have a variety of effects on cells, including the inhibition of certain enzymes, and the modulation of cell proliferation and differentiation.
Scientific Research Applications
Metallo-Supramolecular Macrocycles : Troff et al. (2012) explored di-(m-pyridyl)-urea ligands to self-assemble metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles. Methyl substitution in positions next to the pyridine nitrogen prevents coordination, while other ligands form small metallo-supramolecular macrocycles. The urea carbonyl groups in these structures provide hydrogen bonding sites converging towards the center of the assemblies (Troff et al., 2012).
Conformational and Tautomeric Control in Supramolecular Chemistry : Kwiatkowski et al. (2019) studied the conformational equilibrium and tautomerism in urea moiety and pyrimidine part of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its 2-methoxy pyridine derivative. They observed tautomerism controlled by the conformational state, which can have applications in molecular sensing (Kwiatkowski et al., 2019).
Solvatochromic Fluorescence Probes : Bohne et al. (2005) discussed N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea (1a) exhibiting strong solvatochromism in its fluorescence properties. This feature allows the detection of analytes with high acceptor numbers and analytes forming strong hydrogen bonds with the amido hydrogen atom (Bohne et al., 2005).
CO2 Capture with N-doped Spherical Carbon : Wu et al. (2016) utilized urea to react with surface carbonyl groups and intermediate products generated by carboxymethylcellulose hydrothermal carbonization, leading to the creation of N-doped spherical carbonaceous adsorbents for CO2 capture (Wu et al., 2016).
Nitrogen-doped Carbon Dots for Sensing Probes : Wang et al. (2015) synthesized nitrogen-doped carbon dots (N-CDs) using urea, which demonstrated potential applications in biological and clinical analysis, specifically for the detection of Fe3+ in human serum samples (Wang et al., 2015).
properties
IUPAC Name |
N-(2,2-diethoxyethylcarbamoyl)-2-methoxypyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-4-21-11(22-5-2)9-16-14(19)17-12(18)10-7-6-8-15-13(10)20-3/h6-8,11H,4-5,9H2,1-3H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWVRRIQZYONAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)NC(=O)C1=C(N=CC=C1)OC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601154006 | |
Record name | N-[[(2,2-Diethoxyethyl)amino]carbonyl]-2-methoxy-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601154006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-diethoxyethyl)-N'-[(2-methoxy-3-pyridinyl)carbonyl]urea | |
CAS RN |
240799-53-5 | |
Record name | N-[[(2,2-Diethoxyethyl)amino]carbonyl]-2-methoxy-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=240799-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[(2,2-Diethoxyethyl)amino]carbonyl]-2-methoxy-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601154006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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